4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide
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Overview
Description
- The compound’s structure consists of a quinoxaline ring system (a bicyclic aromatic ring) attached to a benzenesulfonamide moiety. The tert-butyl group (–C(CH3)3) is also present, providing steric hindrance and influencing its properties.
- Quinoxalines have diverse applications, including in pharmaceuticals, materials science, and organic synthesis.
4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide: is a chemical compound with the molecular formula CHNOS. It falls within the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SONH).
Preparation Methods
- Unfortunately, specific synthetic routes for 4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide are not widely documented in the literature. researchers can design custom synthetic strategies based on existing knowledge of quinoxaline chemistry.
- Industrial production methods may involve modifications of known reactions, such as condensation reactions or cyclizations, to achieve the desired compound.
Chemical Reactions Analysis
Reactions: The compound can participate in various chemical transformations, including
Common Reagents and Conditions:
Major Products: These depend on the specific reaction conditions and substituents. For example, reduction of the quinoxaline ring could yield a dihydroquinoxaline derivative.
Scientific Research Applications
Medicinal Chemistry: Researchers explore sulfonamides for potential drug candidates due to their antibacterial, antiviral, and antitumor properties.
Materials Science: Quinoxaline-based compounds find use in organic electronics, photovoltaics, and light-emitting devices.
Industry: Sulfonamides are intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
- The specific mechanism of action for 4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide would depend on its intended application. It could involve enzyme inhibition, receptor binding, or other interactions.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The tert-butyl group and the specific substitution pattern on the quinoxaline ring make this compound unique.
Remember that while detailed information on this specific compound is limited, researchers can draw upon existing knowledge of sulfonamides and quinoxalines to design synthetic routes and explore its applications
Properties
Molecular Formula |
C20H23N3O2S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H23N3O2S/c1-13-14(2)22-19-12-16(8-11-18(19)21-13)23-26(24,25)17-9-6-15(7-10-17)20(3,4)5/h6-12,23H,1-5H3 |
InChI Key |
KQJROGJPCOYESB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
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